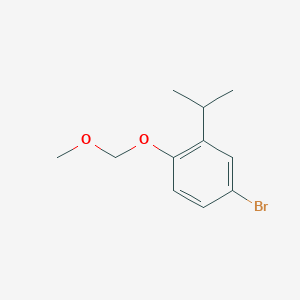

4-Bromo-2-isopropyl phenyl methoxymethyl ether

Description

4-Bromo-2-isopropyl phenyl methoxymethyl ether (CAS: N/A, EC: N/A) is a brominated aromatic ether featuring a methoxymethyl (MOM) protecting group and an isopropyl substituent. It serves as a key intermediate in organic synthesis, notably in the preparation of thyroid hormone receptor agonists like GC-1 . The compound is synthesized via alkylation of a phenol precursor followed by selective deprotection using tetra-n-butylammonium fluoride (TBAF), achieving a 39% overall yield . Its structure combines steric bulk (isopropyl group) with electronic modulation (bromine and MOM ether), making it valuable in controlled reactivity applications.

Properties

IUPAC Name |

4-bromo-1-(methoxymethoxy)-2-propan-2-ylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO2/c1-8(2)10-6-9(12)4-5-11(10)14-7-13-3/h4-6,8H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPLBYOKNCPAYNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)Br)OCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-isopropyl phenyl methoxymethyl ether typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and methoxymethylation processes, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-isopropyl phenyl methoxymethyl ether undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly employed.

Major Products Formed

Substitution Reactions: Products include substituted phenyl ethers with various functional groups such as azides, thiols, or alkoxides.

Oxidation Reactions: Products include ketones or carboxylic acids derived from the oxidation of the isopropyl group.

Reduction Reactions: Products include hydrogenated phenyl ethers with the bromine atom replaced by hydrogen.

Scientific Research Applications

4-Bromo-2-isopropyl phenyl methoxymethyl ether has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-isopropyl phenyl methoxymethyl ether involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights structural differences between 4-Bromo-2-isopropyl phenyl methoxymethyl ether and analogous compounds:

Key Observations:

- Steric Effects : The isopropyl group in the target compound introduces significant steric hindrance compared to methyl or ethyl substituents in analogs like 4-Bromo-2-ethyl-1-methoxybenzene (CAS: 33839-11-1) . This hindrance impacts reaction kinetics and regioselectivity.

- Electronic Effects : Bromine’s electron-withdrawing nature is consistent across analogs, but the MOM ether in the target compound enhances hydrolytic stability compared to diethoxymethyl groups (e.g., in ).

- Functional Group Diversity : Carboxylic acid derivatives (e.g., ) exhibit distinct solubility and reactivity (e.g., salt formation) compared to neutral ethers.

Pharmacological and Industrial Relevance

- GC-1 Synthesis: The target compound’s role in GC-1 production underscores its utility in thyroid hormone mimetics, distinct from simpler intermediates like 2-Bromo-4'-methoxyacetophenone (industrial use only) .

- Biological Activity : Ester derivatives (e.g., ) exhibit antimicrobial and anticancer properties, whereas the target compound’s bioactivity is tied to its role as a synthetic precursor rather than direct therapeutic use.

Biological Activity

4-Bromo-2-isopropyl phenyl methoxymethyl ether (CAS number 328236-42-6) is a synthetic organic compound with significant biological activity, particularly as a thyromimetic agent. Its structure features a bromine atom at the para position of a phenyl ring, an isopropyl group at the ortho position, and a methoxymethyl ether functional group. This unique configuration contributes to its potential therapeutic applications, particularly in endocrinology and metabolic regulation.

- Molecular Formula : C₁₁H₁₅BrO₂

- Molecular Weight : 259.15 g/mol

- IUPAC Name : 4-bromo-2-isopropyl-1-(methoxymethoxy)benzene

This compound functions as an analogue of thyroxine (T4), a hormone critical for regulating metabolism. By interacting with thyroid hormone receptors (TRs), it influences metabolic pathways associated with thyroid function. The compound's ability to selectively activate TRβ over TRα makes it particularly interesting for treating conditions like obesity and hypercholesterolemia, as TRβ activation is linked to increased metabolism and reduced cholesterol levels .

Biological Activity

Research indicates that this compound exhibits the following biological activities:

- Thyromimetic Activity : It mimics the action of thyroid hormones, which is crucial for metabolic regulation.

- Influence on Metabolic Pathways : It has been shown to affect pathways related to lipid metabolism and glucose homeostasis, potentially aiding in the treatment of metabolic disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the bromine atom and the methoxymethyl ether group enhances its interaction with thyroid hormone receptors compared to other compounds with similar structures.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Isopropylphenol | Isopropyl group on phenol | Used as an antiseptic and solvent |

| 4-Bromophenol | Bromine at para position | Commonly used in chemical synthesis |

| Methoxyphenol | Methoxy group on phenol | Exhibits antioxidant properties |

| Thyroxine | Iodinated derivative of tyrosine | Naturally occurring hormone regulating metabolism |

Case Studies and Research Findings

Recent studies have focused on the efficacy and safety profile of this compound in various contexts:

-

Thyroid Disease Treatment :

- A study demonstrated that this compound could effectively activate TRβ, leading to improved metabolic outcomes in animal models .

- It has been suggested that compounds like this may serve as alternatives to traditional thyroid hormone therapies, particularly for patients with specific receptor sensitivities.

- Metabolic Regulation :

- Comparative Studies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.